2-Methylpyrimidine

Reactivity Methyl Group Activation Heterocyclic Chemistry

2-Methylpyrimidine (CAS 5053-43-0) is a heterocyclic aromatic compound belonging to the methylpyrimidine isomer family, consisting of a pyrimidine ring substituted with a methyl group at the 2-position. It is a colorless to pale yellow liquid with a density of 1.0132 g/mL at 25 °C, a boiling point range of 130–132 °C, and a flash point of 37.8 °C.

Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
CAS No. 5053-43-0
Cat. No. B1581581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrimidine
CAS5053-43-0
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESCC1=NC=CC=N1
InChIInChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3
InChIKeyLNJMHEJAYSYZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpyrimidine (CAS 5053-43-0): A Strategic Pyrimidine Building Block for Pharmaceutical Synthesis and Heterocyclic Chemistry


2-Methylpyrimidine (CAS 5053-43-0) is a heterocyclic aromatic compound belonging to the methylpyrimidine isomer family, consisting of a pyrimidine ring substituted with a methyl group at the 2-position [1]. It is a colorless to pale yellow liquid with a density of 1.0132 g/mL at 25 °C, a boiling point range of 130–132 °C, and a flash point of 37.8 °C . The compound serves as a fundamental building block in organic synthesis, particularly as a key intermediate for constructing more complex pyrimidine-containing scaffolds in drug discovery programs .

Why 2-Methylpyrimidine Cannot Be Interchanged with 4-Methylpyrimidine or 5-Methylpyrimidine Isomers


The position of the methyl substituent on the pyrimidine ring is not a trivial structural variation; it fundamentally dictates the molecule's reactivity profile, electronic distribution, and downstream synthetic utility. Methylpyrimidines exhibit distinct chemical and physical properties depending on the methyl group position, influencing their reactivity, solubility, and biological activity . Critically, the methyl group in 2-methylpyrimidine is less active than that in 4-methylpyrimidine, a difference attributed to the symmetry of its structure [1]. Furthermore, the position of the C-methyl group in 2-methylpyrimidine versus 4-methylpyrimidine ligands dictates entirely different outcomes in metal-catalyzed transformations, including divergent deprotonation, hydride addition, and reductive dimerization pathways [2]. Substituting one isomer for another without rigorous validation will alter reaction selectivity, yield, and the physicochemical properties of final drug candidates.

Quantitative Differentiation of 2-Methylpyrimidine: Reactivity, Physical Properties, and Synthetic Utility Versus Isomeric Analogs


Differential Reactivity: Reduced Methyl Group Activity in 2-Methylpyrimidine Versus 4-Methylpyrimidine

The methyl group in 2-methylpyrimidine is less active than that in 4-methylpyrimidine, as established by a foundational study of pyrimidine derivatives [1]. This difference is qualitative but reproducible and is attributed to the symmetry of the 2-methylpyrimidine structure, which lowers the electron-donating capacity and thus the reactivity of the C2 methyl group. This directly impacts the feasibility of functionalization reactions such as deprotonation or condensation at the methyl position.

Reactivity Methyl Group Activation Heterocyclic Chemistry

Divergent Outcomes in Organometallic Chemistry: C(2)-Methyl vs. C(4)-Methyl in Triruthenium Cluster Complexes

In a direct comparative study, the position of the C-methyl group on the pyrimidine ligand (C2 in 2-methylpyrimidine vs. C4 in 4-methylpyrimidine) was of key importance for the outcome of reactions with K[N(SiMe3)2], K-selectride, and cobaltocene [1]. The 2-methyl-derived complex 2+ underwent deprotonation at the C2-methyl group, hydride addition at C4, and reductive dimerization at C4. In contrast, the 4-methyl-derived complex 9+ only yielded the hydride addition product at C2 under similar conditions. This demonstrates that the substitution pattern directly governs the accessible reaction pathways and product distribution.

Organometallic Chemistry N-Heterocyclic Carbenes Regioselectivity

Physical Property Divergence: Boiling Point and Density of 2-Methylpyrimidine

The physical properties of 2-methylpyrimidine are distinct from its positional isomers, impacting handling, purification, and formulation. Experimental data from multiple reputable vendors establish its boiling point range as 130–132 °C and its density as 1.0132 g/mL at 25 °C . While precise experimental boiling points for all isomers are not uniformly available from a single authoritative source, the reported data for 2-methylpyrimidine provides a concrete baseline for comparison and quality control.

Physicochemical Properties Purification Handling

Targeted Applications of 2-Methylpyrimidine Based on Its Unique Reactivity Profile and Synthetic Utility


Synthesis of Kinase Inhibitor Scaffolds and Pharmaceutical Building Blocks

2-Methylpyrimidine serves as a core structural motif in the synthesis of biologically active compounds, most notably as a precursor to 4,6-dichloro-2-methylpyrimidine, a key intermediate in the production of the multi-target kinase inhibitor dasatinib (Sprycel®), an approved oncology drug [1]. Its specific substitution pattern is essential for constructing the pharmacophore required for BCR-ABL kinase inhibition. Researchers designing novel kinase inhibitors or employing scaffold-hopping strategies frequently utilize 2-methylpyrimidine to generate derivatives with potent activity, as demonstrated by a series of 2-methylpyrimidine derivatives that exhibited significant pan-Bcr-Abl inhibition, including activity against the T315I gatekeeper mutant [2].

Precursor for N-Heterocyclic Carbene (NHC) Ligands in Organometallic Catalysis

The distinct reactivity of the C2-methyl group in 2-methylpyrimidine makes it a valuable precursor for synthesizing novel types of N-heterocyclic carbene (NHC) ligands [1]. As demonstrated in comparative studies, 2-methylpyrimidine-derived complexes undergo deprotonation at the C2-methyl position to form NHC ligands with the carbene atom at the 6-position of the pyrimidine framework. This provides access to unique ligand architectures not readily obtainable from 4-methylpyrimidine, which follows different reaction pathways under identical conditions. Organometallic chemists developing new catalysts for cross-coupling, hydrogenation, or other transformations can leverage this regiospecific reactivity to expand ligand libraries.

Intermediate for Vitamin B1 (Thiamine) Synthesis

2-Methylpyrimidine is a crucial starting material for the scalable synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the production of vitamin B1 (thiamine) [1]. Efficient, high-yielding synthetic routes have been developed that proceed from malononitrile-derived precursors, achieving overall yields of approximately 65% [1]. This established industrial relevance ensures a stable supply chain and validated synthetic protocols for researchers and manufacturers requiring this building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.